N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Description

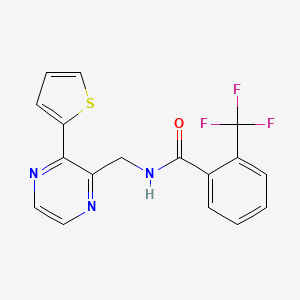

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazine core substituted at the 3-position with a thiophene ring and a trifluoromethyl (-CF₃) group at the 2-position of the benzamide moiety.

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)12-5-2-1-4-11(12)16(24)23-10-13-15(22-8-7-21-13)14-6-3-9-25-14/h1-9H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZZGPOEVXMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Functional Groups: The compound contains a trifluoromethyl group, a thiophene ring, and a pyrazine moiety, which contribute to its unique pharmacological properties.

- Molecular Weight: Approximately 327.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

- Antidepressant Effects:

- Neuroprotective Properties:

- Antiviral Activity:

Case Study 1: Antidepressant-Like Effects

In a study examining the antidepressant-like effects of a structurally similar compound, researchers found that administration led to significant reductions in immobility time in forced swim tests (FST), indicating enhanced mood-related behaviors. The involvement of serotonergic receptors was confirmed through receptor antagonism studies .

Case Study 2: Neuroprotection Against Excitotoxicity

Another investigation focused on the neuroprotective effects of benzamide derivatives against NMDA-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and preserve cell viability in vitro .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a trifluoromethylbenzamide group. These components contribute to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, research on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives demonstrated promising antifungal activity against various fungal strains, with effective concentrations (EC50) significantly lower than standard treatments . The incorporation of thiophene and hydrazone functionalities has been shown to enhance antifungal potency, suggesting that similar structural motifs in N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide could yield effective antifungal agents.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated through various synthetic analogs. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have exhibited activity against Mycobacterium tuberculosis and other Gram-positive bacteria . The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, which are critical for antimicrobial efficacy.

Anticancer Applications

This compound has also been explored for its anticancer properties. Compounds with similar structural characteristics have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that the incorporation of heterocyclic systems can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanistic Insights

Understanding the mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Molecular docking studies suggest that this compound may interact with specific biological targets such as enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways .

Case Studies and Research Findings

Several case studies illustrate the compound's effectiveness in various applications:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its thiophene-pyrazine-methyl linkage and trifluoromethyl benzamide group. Below is a comparative analysis with key analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.